Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycine derivative featuring a 3-bromophenyl group and a 4-methylphenyl sulfonyl moiety attached to the nitrogen atom, with a methyl ester functionalization. This compound belongs to a class of N-sulfonyl glycinate esters, which are pivotal intermediates in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(19)22-2)14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXGIIYYOMPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 3-bromophenylamine reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
Glycinate Formation: The intermediate sulfonamide is then reacted with methyl chloroacetate in the presence of a base (e.g., sodium hydride) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and phenyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This property has been explored in research focused on metabolic pathways where protease inhibition is crucial.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
- Mechanism of Action : The compound disrupts mitochondrial function and increases reactive oxygen species (ROS) production, leading to programmed cell death. For example, studies have shown that concentrations above 10 µM significantly reduce cell viability in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Triple-negative breast cancer) | 0.126 | Induces apoptosis through mitochondrial disruption |
| HeLa (Cervical cancer) | 0.150 | Increases ROS levels leading to cell death |
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains.
- Activity Against Pathogens : Studies have reported its effectiveness against common pathogens, indicating potential as a lead compound for antibiotic development.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.35 |
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, this compound was tested on multiple cancer cell lines. Results indicated that at concentrations greater than 10 µM, the compound effectively reduced cell viability by inducing apoptosis through mitochondrial pathways.
- Findings : The study concluded that the compound could serve as a promising candidate for further development in anticancer therapies due to its selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Enzyme Inhibition Research
A separate investigation focused on the enzyme inhibition properties of this compound revealed its ability to inhibit serine proteases involved in various physiological processes.
- Results : The compound demonstrated significant inhibitory activity with an IC50 value of approximately 50 nM against target proteases, highlighting its potential use in treating diseases where protease dysregulation is a factor.
Mechanism of Action
The mechanism of action of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on analogous compounds.
Physicochemical Properties
- Melting Points : Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate melts at 153–156°C , while Methyl N-(3-methyl-[1,1′-biphenyl]-2-yl)-N-(4-nitrophenyl-sulfonyl)glycinate (S10f) has a melting point of 153–156°C . Bromine’s larger atomic radius may increase melting points compared to chloro derivatives.
- NMR Trends : In S10f, the sulfonyl group deshields adjacent protons, with δ 8.16 ppm (aromatic protons) and δ 4.13–4.16 ppm (CH₂ glycinate) . Bromine’s electron-withdrawing effect could further downfield-shift aromatic protons in the target compound.
Reactivity and Stability
Electron-withdrawing groups (e.g., Br, Cl) enhance sulfonamide stability but may reduce nucleophilic substitution rates. Methoxy groups (electron-donating) could increase susceptibility to oxidation or hydrolysis. The 3-bromo substituent in the target compound may hinder dimerization compared to smaller groups like chloro .
Biological Activity
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound classified as a sulfonyl glycinates. Its molecular formula is C16H16BrNO4S, and it has a molecular weight of 398.27 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to the presence of both bromophenyl and methylphenyl groups in its structure, suggesting diverse reactivity profiles.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl group may enhance the compound's ability to modulate biological pathways by acting as an electron-withdrawing group, thereby influencing the reactivity and binding affinity of the compound towards specific targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Acetylcholinesterase | 115.63 | Moderate inhibition |
| Butyrylcholinesterase | 3.12 | High inhibition |
| Antiurease | 1.10 | Strong inhibition |
| Antithyrosinase | 11.52 | Moderate inhibition |
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits selective cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells. For example, a related compound demonstrated an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating significant potential for therapeutic applications .
Antioxidant Activity
The antioxidant properties of compounds in this class have also been evaluated using various assays, such as DPPH and CUPRAC methods. These studies typically show that such compounds possess notable free radical scavenging abilities, contributing to their potential use in formulations aimed at combating oxidative stress-related conditions .
Case Studies
- Anticancer Activity : A study focused on the anticancer properties of sulfonamide derivatives indicated that modifications in the phenyl groups significantly enhanced cytotoxicity against specific cancer cell lines, including MCF-7 and HepG2 cells. The study highlighted the importance of structural features in determining biological activity .
- Enzyme Inhibition : Another investigation into enzyme inhibitors demonstrated that derivatives similar to this compound could effectively inhibit key enzymes implicated in metabolic pathways, showcasing their potential as therapeutic agents for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
